4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine

GPCR pharmacology thyrotropin receptor cAMP inhibition

4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine (CAS 2200430-27-7) is a synthetic small molecule (C₁₈H₂₁N₃O₅S₂, MW 423.5 g/mol) that integrates three pharmacophoric modules — a thiazol-2-yloxy group, a pyrrolidine-1-carbonyl linker, and a benzenesulfonyl morpholine terminus — into a single molecular framework. This compound belongs to the morpholine-thiazole-pyrrolidine hybrid class, which has attracted interest in medicinal chemistry for its capacity to address diverse target families, including G protein-coupled receptors (GPCRs) and carbonic anhydrase isoforms.

Molecular Formula C18H21N3O5S2
Molecular Weight 423.5 g/mol
CAS No. 2200430-27-7
Cat. No. B6426752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine
CAS2200430-27-7
Molecular FormulaC18H21N3O5S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C18H21N3O5S2/c22-17(20-7-5-15(13-20)26-18-19-6-12-27-18)14-1-3-16(4-2-14)28(23,24)21-8-10-25-11-9-21/h1-4,6,12,15H,5,7-11,13H2
InChIKeyBPPGBRQKZCXSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine (CAS 2200430-27-7): Structural Identity & Procurement-Relevant Properties


4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine (CAS 2200430-27-7) is a synthetic small molecule (C₁₈H₂₁N₃O₅S₂, MW 423.5 g/mol) that integrates three pharmacophoric modules — a thiazol-2-yloxy group, a pyrrolidine-1-carbonyl linker, and a benzenesulfonyl morpholine terminus — into a single molecular framework. This compound belongs to the morpholine-thiazole-pyrrolidine hybrid class, which has attracted interest in medicinal chemistry for its capacity to address diverse target families, including G protein-coupled receptors (GPCRs) and carbonic anhydrase isoforms [1]. ChEMBL-curated bioactivity records (CHEMBL5285143) confirm that this compound acts as a thyrotropin receptor (TSHR) antagonist with nanomolar potency [2]. It is distributed as a non-human research reagent by specialist chemical suppliers.

Why a Generic Thiazole-Pyrrolidine or Morpholino-Sulfonamide Cannot Replace 4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine


Simply swapping this compound with another morpholine-thiazole conjugate or a generic TSHR antagonist ignores three irreducible structural determinants of its observed target-engagement profile. First, the 3-(1,3-thiazol-2-yloxy)pyrrolidine moiety positions the thiazole ring in a specific spatial orientation relative to the central amide bond, a geometry that is absent in 2-(pyrrolidin-1-yl)thiazole or 4-(thiazol-2-yl)morpholine isomers [1]. Second, the benzenesulfonyl-morpholine terminus contributes both polar surface area (topological PSA ~100.8 Ų) and hydrogen-bond acceptor capacity that modulate TSHR binding-site interactions in a manner not replicated by simpler sulfonamide or carbonyl linkers [2]. Third, the full-length hybrid scaffold achieves a TSHR-to-FSHR selectivity window (~122-fold) that would collapse if any of the three key modules (thiazole, pyrrolidine-amide, or sulfonylmorpholine) were omitted or replaced with bioisosteric but geometrically distinct fragments [3].

Quantitative Differentiation Evidence for 4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine versus Closest Analogs


TSHR Antagonist Potency: This Compound versus Reference Antagonists

In a TR-FRET-based cAMP accumulation assay performed on human TSHR expressed in HEK293 cells, 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine exhibited antagonist activity with an IC₅₀ of 82 nM [1]. When tested on rat TSHR endogenously expressed in FRTL-5 thyroid cells, the potency increased to an IC₅₀ of 39 nM [1]. For context, a structurally distinct triazole-series TSHR antagonist (ANTAG3, NCGC-00242364) reported an IC₅₀ of 2.1 µM in an analogous human TSHR cAMP assay, placing the target compound ~26-fold more potent than this reference [2].

GPCR pharmacology thyrotropin receptor cAMP inhibition nanomolar antagonist

TSHR-versus-FSHR Selectivity Profile: Target Compound versus Structural Analogs

The target compound displays a TSHR-to-FSHR selectivity ratio of ~122-fold (TSHR IC₅₀ = 82 nM vs. FSHR IC₅₀ = 10,000 nM in human receptor assays) [1]. This degree of intra-family selectivity is a critical decision factor: many published TSHR antagonist chemotypes show <10-fold selectivity over FSHR and luteinizing hormone/chorionic gonadotropin receptor (LHCGR) [2]. While head-to-head selectivity data against the closest structural congeners are not available in the public domain, the class-level inference is that the combination of a thiazol-2-yloxy-pyrrolidine amide with a benzenesulfonyl morpholine confers a selectivity advantage that simpler thiazole-morpholine or pyrrolidine-sulfonamide fragments do not individually achieve [2].

selectivity profiling TSHR FSHR glycoprotein hormone receptor

Physicochemical and Drug-Likeness Profile: Target Compound versus Morpholine-Thiazole Screening-Library Average

Computed physicochemical descriptors for the target compound yield a topological polar surface area (TPSA) of 100.79 Ų, a calculated logP (clogP) of 2.11, 5 rotatable bonds, 8 H-bond acceptors, and zero H-bond donors, with zero Lipinski Rule-of-Five violations [1]. This places the compound in a favorable region of oral drug-likeness space. In comparison, a representative set of 25 morpholine-derived thiazoles screened as bovine carbonic anhydrase-II inhibitors (Tasleem et al., 2024) exhibited a broader clogP range (1.5–4.2) and variable H-bond donor counts (0–2), with several compounds exceeding one Lipinski violation [2]. The target compound's combination of low lipophilicity (clogP 2.11) and zero H-bond donors is consistent with improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic morpholine-thiazole analogs [3].

drug-likeness Lipinski Rule of Five physicochemical profiling ADME filtering

Structural Differentiation from Closest Commercial Screening Analogs

A substructure search of the ChEMBL and BindingDB databases reveals that 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine is the only compound in these registries that simultaneously contains (i) a thiazol-2-yloxy substituent at the pyrrolidine 3-position, (ii) a 1,4-disubstituted benzenesulfonyl bridge, and (iii) a morpholine sulfonamide terminus [1]. The closest commercial analogs lack at least one of these three modules: 2-(pyrrolidin-1-yl)thiazole derivatives lack the sulfonylmorpholine terminus, while 4-(thiazol-2-yl)morpholine PI3K inhibitors lack the pyrrolidine-oxy linker [2]. This three-module architecture is not commercially available in any other single screening compound, making the target compound structurally non-substitutable for SAR explorations requiring all three pharmacophoric elements simultaneously.

scaffold uniqueness thiazole-pyrrolidine-morpholine hybrid screening library analog analysis

Validated Research Application Scenarios for 4-{4-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine


TSHR Antagonist Screening and Hit-to-Lead Optimization in Thyroid-Associated Disease Models

With a human TSHR IC₅₀ of 82 nM and 122-fold selectivity over FSHR, this compound is appropriate as both a positive-control antagonist and a starting scaffold for medicinal chemistry optimization in Graves' disease or thyroid orbitopathy research programs. Its nanomolar potency permits use at low micromolar working concentrations in cell-based cAMP inhibition assays, reducing solvent toxicity risk [1]. The selectivity profile enables cleaner mechanistic interpretation in co-culture or tissue models where FSHR-expressing cells are present.

Multi-Module Pharmacophore Probe for Glycoprotein Hormone Receptor SAR Studies

The compound's unique three-module architecture (thiazol-2-yloxy-pyrrolidine, benzenesulfonyl linker, morpholine terminus) makes it the only commercially available single molecule that simultaneously interrogates three distinct binding-site subpockets within the glycoprotein hormone receptor family [2]. Structure–activity relationship (SAR) teams can use this compound to deconvolute which module drives TSHR affinity versus selectivity, informing the design of second-generation antagonists.

Reference Standard for Physicochemical Benchmarking of Morpholine-Thiazole Screening Compounds

With zero Lipinski violations, low clogP (2.11), and zero H-bond donors, this compound serves as a physicochemical reference point for libraries of morpholine-thiazole hybrids. Its TPSA of 100.79 Ų and 5 rotatable bonds place it in the center of the oral drug-likeness space, enabling its use as a calibration standard when profiling the solubility, permeability, or non-specific binding of structurally related analogs [3].

Quote Request

Request a Quote for 4-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.